molecular formula C2H4Cl2O3S B1661429 1-Chloroethyl sulfochloridate CAS No. 90906-61-9

1-Chloroethyl sulfochloridate

Cat. No.: B1661429
CAS No.: 90906-61-9
M. Wt: 179.02 g/mol
InChI Key: SMUHJMMCLGTTSJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloroethyl sulfochloridate, can be synthesized through the reaction of chlorosulfuric acid with 1-chloroethanol. The reaction typically occurs under controlled conditions to prevent decomposition and ensure high yield. The general reaction is as follows:

ClSO3H+ClCH2CH2OHClCH2CH2OSO2Cl+H2O\text{ClSO}_3\text{H} + \text{ClCH}_2\text{CH}_2\text{OH} \rightarrow \text{ClCH}_2\text{CH}_2\text{OSO}_2\text{Cl} + \text{H}_2\text{O} ClSO3​H+ClCH2​CH2​OH→ClCH2​CH2​OSO2​Cl+H2​O

Industrial Production Methods

Industrial production of chlorosulfuric acid, 1-chloroethyl ester, involves the chlorination of sulfuric acid followed by esterification with 1-chloroethanol. The process is carried out in large reactors with precise temperature and pressure control to optimize the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1-Chloroethyl sulfochloridate, undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form sulfuric acid and 1-chloroethanol.

    Substitution: Can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.

    Oxidation: Can be oxidized to form sulfonic acids.

Common Reagents and Conditions

    Hydrolysis: Water, typically under acidic or basic conditions.

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

    Hydrolysis: Sulfuric acid and 1-chloroethanol.

    Substitution: Corresponding sulfonate esters or amides.

    Oxidation: Sulfonic acids.

Scientific Research Applications

1-Chloroethyl sulfochloridate, has several applications in scientific research:

Mechanism of Action

The mechanism of action of chlorosulfuric acid, 1-chloroethyl ester, involves its reactivity with nucleophiles. The ester group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways include the formation of sulfonate esters and amides through substitution reactions .

Comparison with Similar Compounds

1-Chloroethyl sulfochloridate, can be compared with other similar compounds such as:

    Chlorosulfonic acid: Similar in reactivity but lacks the ester group.

    Sulfuryl chloride: Similar in terms of chlorination but differs in its reactivity and applications.

    Sulfuric acid esters: Similar in structure but vary in the alkyl or aryl groups attached to the ester.

This compound, is unique due to its combination of chlorosulfonic acid and ester functionalities, making it highly versatile in various chemical reactions and applications .

Properties

CAS No.

90906-61-9

Molecular Formula

C2H4Cl2O3S

Molecular Weight

179.02 g/mol

IUPAC Name

1-chloro-1-chlorosulfonyloxyethane

InChI

InChI=1S/C2H4Cl2O3S/c1-2(3)7-8(4,5)6/h2H,1H3

InChI Key

SMUHJMMCLGTTSJ-UHFFFAOYSA-N

SMILES

CC(OS(=O)(=O)Cl)Cl

Canonical SMILES

CC(OS(=O)(=O)Cl)Cl

Pictograms

Corrosive; Irritant

Origin of Product

United States

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